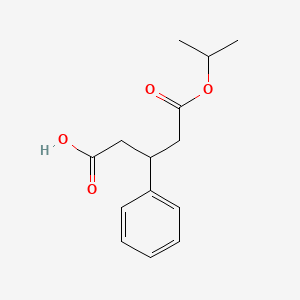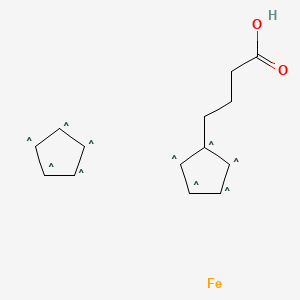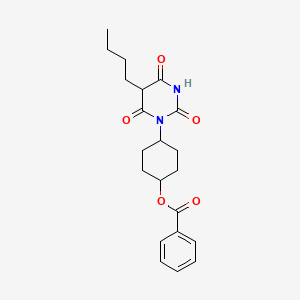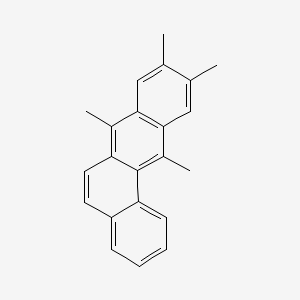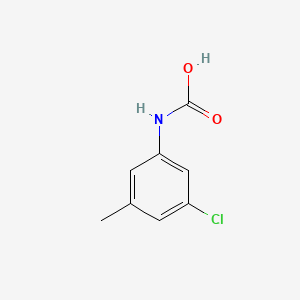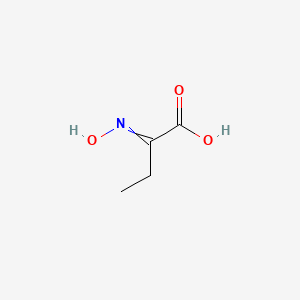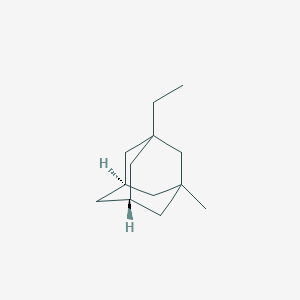
(5S,7R)-1-ethyl-3-methyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyladamantane is an organic compound with the molecular formula C13H22. It belongs to the adamantane family, which is characterized by a unique cage-like structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyladamantane can be synthesized through the hybrid reaction of butane and isobutylene. The reaction involves the use of an acidic catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of 1-Ethyl-3-methyladamantane typically involves large-scale chemical reactors where butane and isobutylene are reacted under controlled conditions. The use of acidic catalysts is crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Alcohols, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds, substituted hydrocarbons
Scientific Research Applications
1-Ethyl-3-methyladamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of high-energy fuels, lubricants, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyladamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antiviral and neuroprotective actions .
Comparison with Similar Compounds
- 1-Methyl-3-ethyladamantane
- 1,3-Dimethyladamantane
- 1,3,5-Trimethyladamantane
Comparison: 1-Ethyl-3-methyladamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H22 |
|---|---|
Molecular Weight |
178.31 g/mol |
IUPAC Name |
(5S,7R)-1-ethyl-3-methyladamantane |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3/t10-,11+,12?,13? |
InChI Key |
HUCLCMAVGXHPPK-MPEURRAXSA-N |
Isomeric SMILES |
CCC12C[C@@H]3C[C@H](C1)CC(C3)(C2)C |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
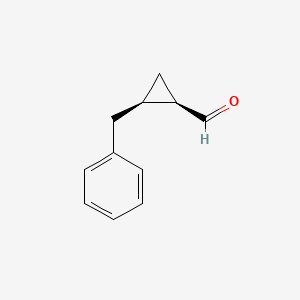

![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
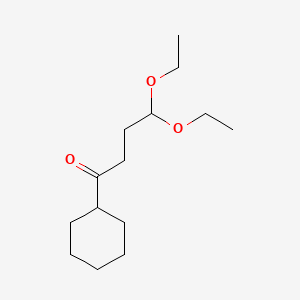
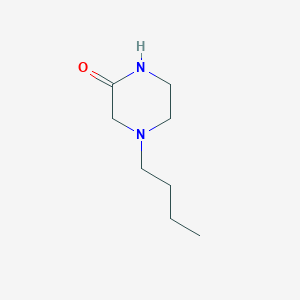

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
